molecular formula C8H15N3OS B296020 3-Thiocanone semicarbazone

3-Thiocanone semicarbazone

Cat. No. B296020
M. Wt: 201.29 g/mol
InChI Key: DCDCQGVZOFVVHW-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Thiocanone semicarbazone is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its various properties and has shown promising results in several areas of research.

Mechanism of Action

The mechanism of action of 3-Thiocanone semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-Thiocanone semicarbazone has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Thiocanone semicarbazone in lab experiments is its low toxicity. It has been shown to have minimal toxicity in cell cultures and animal models. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders.
One limitation of using 3-Thiocanone semicarbazone in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it challenging to determine the optimal dosage and administration route.

Future Directions

There are several future directions for research on 3-Thiocanone semicarbazone. One area of research is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-Thiocanone semicarbazone.

Synthesis Methods

The synthesis of 3-Thiocanone semicarbazone involves the reaction of 3-thiocanone with semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and is refluxed for several hours. The product is then filtered and recrystallized to obtain pure 3-Thiocanone semicarbazone.

Scientific Research Applications

3-Thiocanone semicarbazone has been studied extensively for its potential as a therapeutic agent. It has been shown to have antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.

properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

[(Z)-thiocan-3-ylideneamino]urea

InChI

InChI=1S/C8H15N3OS/c9-8(12)11-10-7-4-2-1-3-5-13-6-7/h1-6H2,(H3,9,11,12)/b10-7-

InChI Key

DCDCQGVZOFVVHW-YFHOEESVSA-N

Isomeric SMILES

C1CC/C(=N/NC(=O)N)/CSCC1

SMILES

C1CCC(=NNC(=O)N)CSCC1

Canonical SMILES

C1CCC(=NNC(=O)N)CSCC1

Origin of Product

United States

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